

Monoethyl succinate molecular structure and formula

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Compound of Interest

Compound Name: 4-Ethoxy-4-oxobutanoic acid

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An In-depth Technical Guide to Monoethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

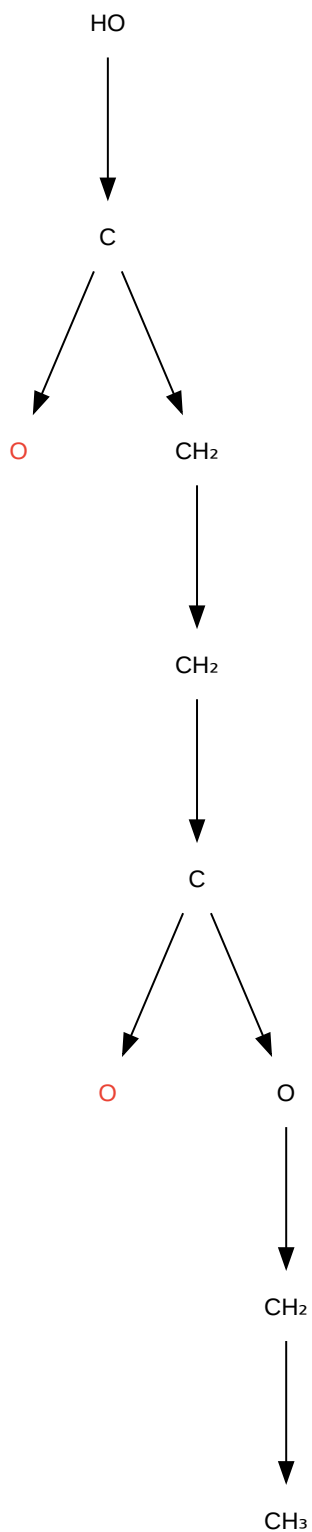
Monoethyl succinate, also known as 3-ethoxycarbonylpropionic acid or succinic acid monoethyl ester, is a dicarboxylic acid monoester. It is an ester derived from the dicarboxylic acid, succinic acid, and ethanol.[1] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals and is also utilized as a solvent.[1] Notably, monoethyl succinate has garnered research interest for its biological activities, including its role as an activator of Toll-like receptor 4 (TLR4) and its insulinotropic properties, suggesting its potential in immunomodulatory and metabolic research.[2][3][4]

Molecular Structure and Formula

The chemical formula for monoethyl succinate is $C_6H_{10}O_4$, and it has a molecular weight of 146.14 g/mol.[5] The molecule consists of a four-carbon succinate backbone with one carboxylic acid group and one ethyl ester group.

Below is a 2D representation of the molecular structure of monoethyl succinate.

Molecular Structure of Monoethyl Succinate

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Caption: 2D Molecular Structure of Monoethyl Succinate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of monoethyl succinate is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₄	[1][5]
Molecular Weight	146.14 g/mol	[5]
Appearance	Clear, colorless liquid	[1][2]
Melting Point	8 °C	[1]
Boiling Point	248 °C (lit.)	[1]
Density	1.141 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.432 (lit.)	[1]
pKa	4.45 ± 0.17 (Predicted)	[1]
Solubility	Soluble in water and organic solvents.	[2]
¹ H NMR	Signals expected for ethyl (-CH ₃ , -CH ₂) and succinyl (-CH ₂ -CH ₂ -) protons.	[5]
¹³ C NMR	Signals expected for carbonyl, ester, and aliphatic carbons.	[5]
FTIR (cm ⁻¹)	Characteristic peaks for O-H (broad), C=O (ester and carboxylic acid), and C-O stretching.	[5]
Mass Spectrometry (m/z)	Molecular ion peak and characteristic fragmentation patterns. Top peak at m/z 101.	[5]

Experimental Protocols

Synthesis of Monoethyl Succinate

A common method for the synthesis of monoethyl succinate is the partial esterification of succinic anhydride with ethanol.[\[6\]](#)

Reaction Scheme:



Materials:

- Succinic anhydride
- Anhydrous ethanol
- Amberlyst 15® (or other suitable acid catalyst)
- Stirred glass reactor with reflux condenser
- Heating mantle
- Rotary evaporator
- Apparatus for fractional distillation or column chromatography

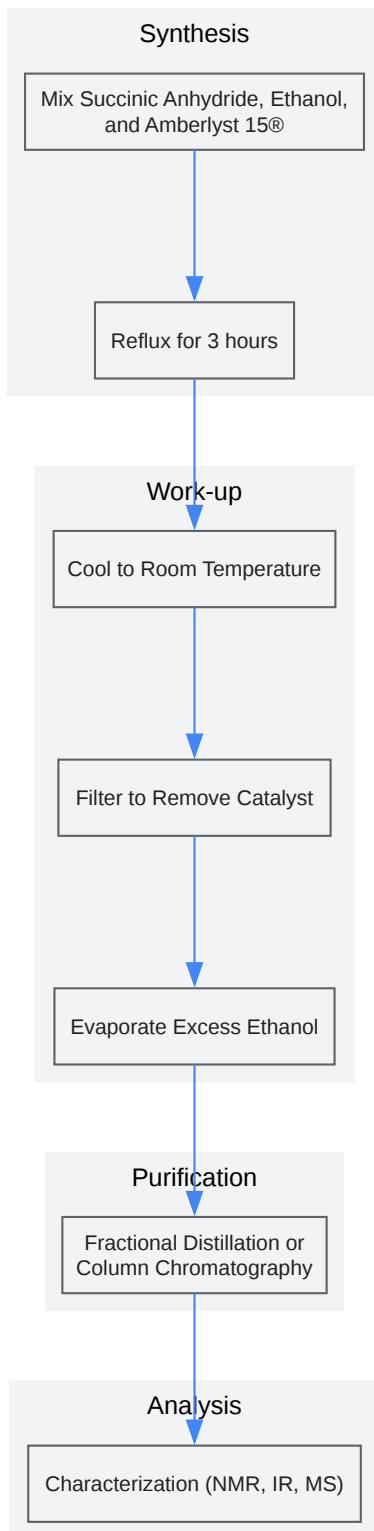
Procedure:

- In a stirred glass reactor, combine succinic anhydride and anhydrous ethanol in a 1:3 molar ratio.[\[6\]](#)
- Add a catalytic amount of Amberlyst 15®.
- Heat the mixture to reflux with continuous stirring for approximately 3 hours.[\[6\]](#)
- After the reaction is complete, cool the mixture to room temperature.
- Remove the catalyst by filtration.

- The excess ethanol and any volatile byproducts can be removed under reduced pressure using a rotary evaporator.
- The crude monoethyl succinate can then be purified.

The following diagram illustrates the general workflow for the synthesis and purification of monoethyl succinate.

Synthesis and Purification Workflow of Monoethyl Succinate

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Caption: General workflow for monoethyl succinate synthesis.

Purification

The crude monoethyl succinate can be purified using one of the following methods:

- **Fractional Distillation:** Due to its relatively high boiling point, vacuum distillation is recommended to prevent decomposition.
- **Column Chromatography:** Silica gel chromatography can be employed to separate the monoester from unreacted starting materials and the diester byproduct. A gradient of ethyl acetate in hexane is a common eluent system.

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.^[6]

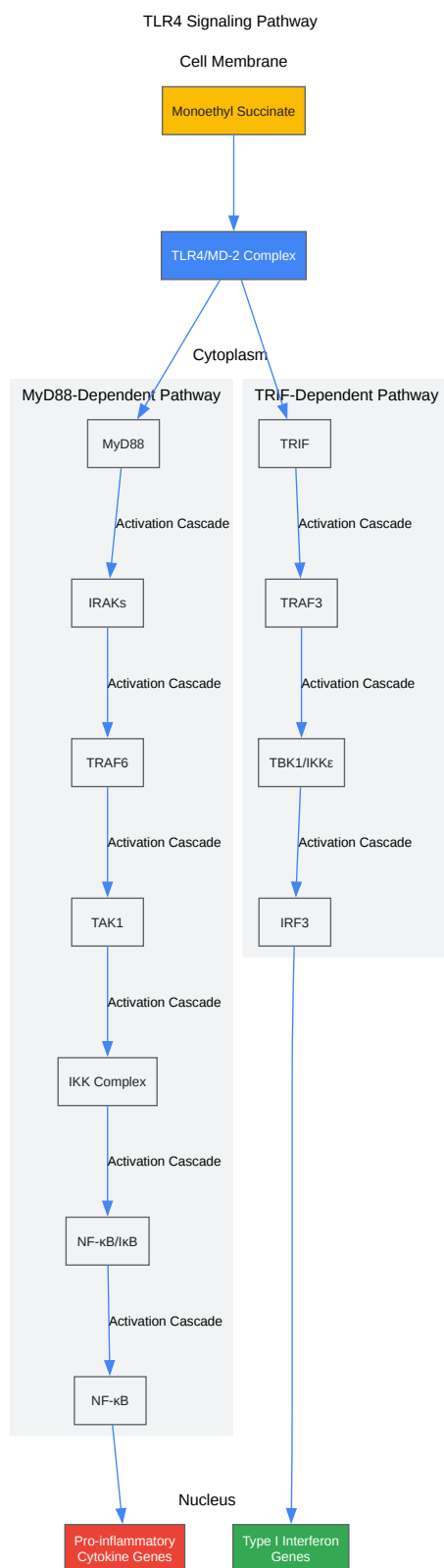
Biological Activity and Signaling Pathways

Monoethyl succinate has been identified as a biologically active molecule with potential implications in immunology and metabolic regulation.

Activation of Toll-like Receptor 4 (TLR4)

Monoethyl succinate is a known activator of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.^[2] Activation of TLR4 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of an immune response. The TLR4 signaling pathway is complex and can proceed through two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

The diagram below illustrates the general TLR4 signaling cascade that can be activated by ligands such as monoethyl succinate.



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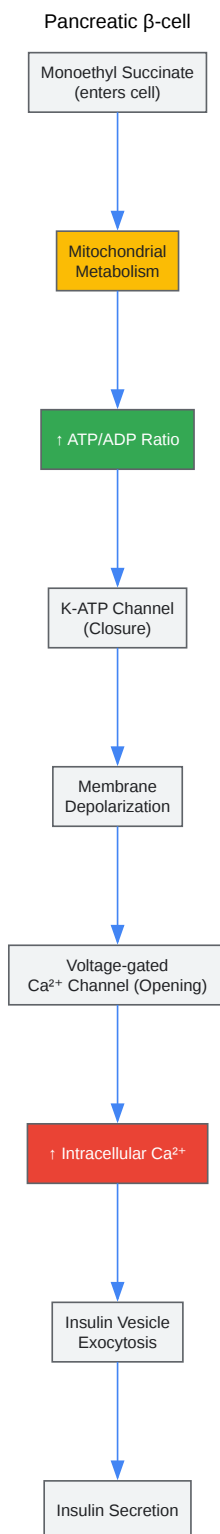
Caption: TLR4 signaling cascade activated by monoethyl succinate.

Insulinotropic Effect

Monoethyl succinate has been shown to have insulinotropic effects, meaning it can stimulate the secretion of insulin from pancreatic β -cells.^{[3][4]} The proposed mechanism involves its metabolism within the β -cell, leading to an increase in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin exocytosis.

The following diagram outlines the proposed mechanism of monoethyl succinate-induced insulin secretion.

Mechanism of Monoethyl Succinate-Induced Insulin Secretion

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Caption: Proposed pathway for insulin secretion by monoethyl succinate.

Conclusion

Monoethyl succinate is a valuable chemical intermediate with interesting biological activities. Its ability to activate TLR4 and stimulate insulin secretion makes it a compound of interest for researchers in immunology, metabolism, and drug development. This guide provides a foundational overview of its molecular structure, properties, synthesis, and known biological functions to aid in further research and application development.

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